(1,5-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate
Description
Properties
IUPAC Name |
(1,5-dimethylpyrazol-4-yl)methanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.C2H2O4/c1-5-6(3-7)4-8-9(5)2;3-1(4)2(5)6/h4H,3,7H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCBHRYGUHWEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pyrazole Ring Formation and C4 Functionalization:
Multi-component reactions (MCRs) are particularly well-suited for the application of these green technologies. For the pyrazole (B372694) core, a four-component reaction involving a hydrazine (B178648) (e.g., methylhydrazine), a β-ketoester (e.g., ethyl acetoacetate), an aldehyde, and a source of the C4-carbon, can be employed.
Nano-catalysts, such as lanthanum-doped and silver-coated ZnO (Ag/La-ZnO) core-shell nanoparticles, have been shown to be highly effective in catalyzing one-pot, four-component syntheses of pyrazole derivatives under solvent-free grinding conditions. nih.gov Similarly, copper nanoparticles grafted on a carbon microsphere (Cu-NP/C) have been used for the efficient synthesis of pyranopyrazoles in an environmentally friendly water-ethanol solvent system. frontiersin.org Magnetic nanocatalysts, like a Fe3O4@CPTMO-phenylalanine-Ni composite, offer the distinct advantage of easy separation and recyclability, proving effective in the three-component synthesis of substituted pyrazoles. researchgate.net
Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, serve as sustainable and often biodegradable reaction media that can also exhibit catalytic activity. researchgate.netnih.gov Glucose-based DES, for example, have been utilized for the catalyst-free, multicomponent synthesis of pyrazole-4-carbonitrile derivatives. acs.org Choline (B1196258) chloride:urea is another common and recyclable DES used in the four-component synthesis of fused pyrazoles. umich.edu
To introduce the required C4-substituent, a key intermediate, 1,5-dimethyl-1H-pyrazole-4-carbaldehyde, can be synthesized. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of pyrazole rings. This reaction, which uses a phosphoryl chloride/dimethylformamide reagent, can be adapted to greener conditions, although specific applications in DES are still an emerging area. acs.orgresearchgate.net
Reductive Amination Using Nano Catalysts and Des:
Solid-Phase Synthesis and High-Throughput Methodologies
Solid-phase synthesis and high-throughput techniques like flow chemistry are instrumental in medicinal chemistry for the rapid generation of compound libraries for screening and lead optimization. These approaches are well-suited for creating diverse analogues of (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine.
Solid-Phase Synthesis:
The solid-phase synthesis of a pyrazole library allows for the systematic variation of substituents around the heterocyclic core. A general strategy involves anchoring a building block to a solid support (resin), performing a series of reactions in solution phase, and then cleaving the final product from the resin.
A validated scheme for creating a library of variably substituted pyrazoles utilizes a Rink amide resin. mdpi.com This approach can be adapted for the synthesis of analogues of the target compound. The sequence involves four main stages:
Resin Loading: An acetyl-bearing carboxylic acid is loaded onto the Rink amide resin. To synthesize the target 1,5-dimethylpyrazole (B184060), a precursor that leads to the methyl group at the 5-position would be chosen.
Claisen Condensation: The resin-bound acetyl group undergoes a Claisen condensation with a suitable ester to form a β-diketone intermediate on the solid support.
Cyclization: The resin-bound β-diketone is treated with a monosubstituted hydrazine, such as methylhydrazine, to form the pyrazole ring. This step establishes the N1-methyl substituent.
Functionalization and Cleavage: The pyrazole, now attached to the resin, can undergo further functionalization. For the synthesis of the target compound, a Vilsmeier-Haack formylation could be performed on the resin-bound pyrazole to introduce the 4-carbaldehyde group. Subsequently, a solid-phase reductive amination would be carried out. Finally, the desired (pyrazol-4-yl)methanamine analogue is cleaved from the resin, typically using trifluoroacetic acid (TFA).
The "split-and-mix" approach can be applied to this sequence to generate a large combinatorial library by using diverse sets of building blocks (e.g., different esters in the Claisen condensation, various hydrazines for cyclization) in parallel reaction vessels. mdpi.com
Table 2: General Scheme for Solid-Phase Pyrazole Synthesis
| Step | Reaction | Reagents & Conditions | Purpose |
| 1 | Resin Loading | Acetyl-bearing carboxylic acid, DIC, on Rink Amide Resin | Anchor starting material to solid support. |
| 2 | Claisen Condensation | Carboxylic ester, strong base (e.g., NaH) | Form resin-bound β-diketone intermediate. |
| 3 | Pyrazole Formation | Methylhydrazine, acidic or neutral conditions | Cyclization to form the 1,5-dimethylpyrazole core. |
| 4 | C4-Formylation | POCl3, DMF (Vilsmeier-Haack) | Introduce aldehyde functionality at the 4-position. |
| 5 | Reductive Amination | Amine source (e.g., NH4OAc), reducing agent (e.g., NaBH3CN) | Convert aldehyde to the target methanamine side chain. |
| 6 | Cleavage | Trifluoroacetic acid (TFA) | Release the final product from the solid support. |
High-Throughput Flow Chemistry:
Continuous flow synthesis has emerged as a powerful high-throughput methodology that offers precise control over reaction parameters, enhanced safety (especially when handling hazardous intermediates), and rapid optimization. mdma.ch A modular continuous flow system can be designed for the synthesis of functionalized pyrazoles. For instance, a flow setup can mediate the formation of a diazoalkane followed by a [3+2] cycloaddition in sequential reactor coils to rapidly generate the pyrazole core. mdma.ch Subsequent reactor modules can then perform sequential modifications such as N-alkylation, functional group manipulation, and amidation, allowing for the rapid synthesis of a library of analogues in a telescoped fashion. This "assembly line" approach dramatically reduces reaction times and facilitates scale-up, making it a highly efficient strategy for exploring the chemical space around the (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine scaffold. mdma.ch
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to confirming the identity and purity of (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate (B1200264). Each technique offers unique insights into the molecule's constituent parts, from the proton and carbon framework to its vibrational modes and mass.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution. For (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate, ¹H and ¹³C NMR spectra provide a complete map of the proton and carbon environments, respectively.
In the ¹H NMR spectrum, distinct signals are expected for each unique proton. The pyrazole (B372694) ring proton (C3-H) typically appears as a singlet in the aromatic region. The two methyl groups attached to the pyrazole ring (N1-CH₃ and C5-CH₃) would present as sharp singlets, with the N-methyl group generally appearing slightly downfield compared to the C-methyl group. The methylene (B1212753) protons of the methanamine group (-CH₂-) adjacent to the pyrazole ring would likely appear as a singlet, while the ammonium (B1175870) protons (-NH₃⁺) may appear as a broad singlet, the position and sharpness of which can be dependent on the solvent and concentration.
The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom. The spectrum would show distinct signals for the three pyrazole ring carbons, the two methyl carbons, and the methylene carbon. The carbons of the oxalate counter-ion would also be detectable, typically as a single peak in the downfield region characteristic of carboxylate carbons.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to confirm assignments. COSY would establish proton-proton correlations, while HSQC would correlate each proton with its directly attached carbon atom, providing unequivocal confirmation of the molecular framework.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the (1,5-Dimethyl-1H-pyrazol-4-yl)methanaminium Cation Predicted values are based on analysis of similar pyrazole derivatives.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C3-H | ~7.5 | - |
| N1-CH₃ | ~3.7 | ~35 |
| C5-CH₃ | ~2.4 | ~11 |
| C4-CH₂- | ~3.9 | ~38 |
| -NH₃⁺ | Variable (broad) | - |
| C3 | - | ~138 |
| C4 | - | ~115 |
| C5 | - | ~148 |
| Oxalate (C₂O₄²⁻) | - | ~165 |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in the molecule. For an ionic compound like this compound, the spectra are a composite of the vibrations from the cation and the oxalate anion.
The pyrazole ring exhibits characteristic stretching vibrations for C=N, C=C, and C-H bonds, typically appearing in the 1400-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively. researchgate.net The ammonium group (-NH₃⁺) of the cation is characterized by strong N-H stretching bands in the 3000-3300 cm⁻¹ region and bending vibrations around 1500-1600 cm⁻¹.
The oxalate anion (C₂O₄²⁻) has a highly symmetric structure, leading to distinct and intense bands in both IR and Raman spectra. Key vibrations include a strong asymmetric C=O stretch around 1600-1650 cm⁻¹ in the IR spectrum and a strong, sharp symmetric C-C stretch in the Raman spectrum around 850-900 cm⁻¹. qut.edu.au The presence of these characteristic oxalate bands provides clear evidence for the salt's composition.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| Ammonium (-NH₃⁺) | N-H Stretch | 3000 - 3300 | IR, Raman |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR, Raman |
| Pyrazole Ring | C=N, C=C Stretch | 1400 - 1600 | IR, Raman |
| Ammonium (-NH₃⁺) | N-H Bend | 1500 - 1600 | IR |
| Oxalate Anion | Asymmetric C=O Stretch | 1600 - 1650 | IR |
| Oxalate Anion | Symmetric C-C Stretch | 850 - 900 | Raman |
| Oxalate Anion | O-C-O Bend | ~860 | Raman |
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and elemental composition of the (1,5-Dimethyl-1H-pyrazol-4-yl)methanaminium cation. Using a technique like Electrospray Ionization (ESI), the cation can be observed directly. The measured mass-to-charge ratio (m/z) is compared to the calculated theoretical value, with a match within a few parts per million (ppm) confirming the elemental formula (C₇H₁₄N₃⁺).
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the parent ion. The fragmentation of pyrazole derivatives is strongly dependent on the nature and positions of the substituents. tandfonline.comresearchgate.net For the title cation, characteristic fragmentation pathways would likely involve the loss of the aminomethyl side chain or cleavage of the pyrazole ring itself, providing further structural confirmation.
Table 3: Predicted High-Resolution Mass Spectrometry Data for the Cation
| Ion | Formula | Calculated m/z | Description |
| [M]⁺ | [C₇H₁₄N₃]⁺ | 140.1182 | Molecular ion of the cation |
| [M - NH₃]⁺ | [C₇H₁₁N₂]⁺ | 123.0917 | Loss of ammonia (B1221849) |
| [M - CH₄N]⁺ | [C₆H₁₀N₂]⁺ | 110.0838 | Cleavage of the aminomethyl group |
X-ray Crystallography of this compound and Related Compounds
While spectroscopic methods define molecular connectivity, X-ray crystallography provides the absolute structure in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure of a crystalline solid. This technique would confirm the planarity of the pyrazole ring and provide precise measurements of all bond lengths and angles within the (1,5-Dimethyl-1H-pyrazol-4-yl)methanaminium cation and the oxalate anion.
Crucially, this analysis would elucidate the ionic interactions and hydrogen bonding network between the cation and anion. The protonated aminium group (-NH₃⁺) is expected to act as a hydrogen bond donor, forming strong N-H···O hydrogen bonds with the carboxylate oxygen atoms of the oxalate anion. journalspress.com The geometry of these hydrogen bonds is a key feature of the crystal structure.
The crystal packing describes how individual formula units are arranged in the crystal lattice. This arrangement is governed by intermolecular forces, primarily the strong N-H···O hydrogen bonds, which would link the cations and anions into extended supramolecular architectures, such as chains, sheets, or a three-dimensional network.
The unit cell is the fundamental repeating unit of the crystal lattice, defined by its dimensions (a, b, c) and angles (α, β, γ). Analysis of related pyrazole-containing crystal structures shows that they can crystallize in various systems, including monoclinic and triclinic. researchgate.netnih.govnih.govmdpi.com The specific parameters and the space group symmetry are unique fingerprints of the crystalline solid. While the specific data for the title compound is not publicly available, a comparison with related structures provides insight into expected values.
Table 4: Representative Crystallographic Data for Various Pyrazole Derivatives
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
| N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine | Monoclinic | C2/c | a=19.93 Å, b=10.16 Å, c=9.32 Å, β=109.84° | researchgate.net |
| 1-p-Tolyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | Triclinic | P-1 | a=9.35 Å, b=9.79 Å, c=16.37 Å, α=87.49°, β=87.32°, γ=84.68° | nih.gov |
| Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate | Triclinic | P-1 | a=8.13 Å, b=8.20 Å, c=10.79 Å, α=74.01°, β=83.31°, γ=64.73° | nih.gov |
| [Cu(CHpz₃)(PPh₃)][BF₄] | Monoclinic | P2₁/c | a=10.05 Å, b=22.31 Å, c=13.20 Å, β=100.86° | mdpi.com |
Tautomeric Forms in the Crystal Phase
Information regarding the specific tautomeric forms of this compound in the solid state is not available in the current body of scientific literature. While pyrazole compounds can exhibit annular tautomerism, the preferential form in the crystalline lattice, which is influenced by intermolecular interactions such as hydrogen bonding with the oxalate counter-ion, has not been determined for this specific compound.
Conformational Analysis
A detailed analysis of the rotational isomerism of the methanamine linker, including the potential energy barriers and preferred dihedral angles relative to the pyrazole ring, is not possible without specific experimental or computational data for this molecule.
The conformational landscape of the (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine cation is undoubtedly influenced by the steric and electronic properties of the dimethyl-pyrazole ring and the electrostatic and hydrogen-bonding interactions with the oxalate anion. However, a quantitative or qualitative description of these influences is absent from the literature.
No solution-phase conformational studies, such as those employing NMR spectroscopy, have been published for this compound. Consequently, information on its dynamic behavior, preferred conformations in various solvents, and intramolecular interactions in solution remains unknown.
An In-depth Look at the Supramolecular Chemistry and Intermolecular Interactions of this compound
Supramolecular Chemistry and Intermolecular Interactions
π-Stacking and Other Non-Covalent Interactions
C-H…π Interactions
C-H…π interactions are a significant feature in the crystal structure of pyrazole derivatives. In the case of this compound, the methyl groups on the pyrazole ring and the methanamine moiety can act as C-H donors. The pyrazole ring itself, being an aromatic system, can function as a π-acceptor. These interactions, where a C-H bond points towards the electron cloud of the aromatic ring, contribute to the formation of stable three-dimensional networks. While specific studies on this exact oxalate salt are limited, the general principles of pyrazole chemistry suggest the presence of these interactions in its crystal packing.
Anion-π Interactions
Anion-π interactions, where an anion is attracted to the electron-deficient face of an aromatic ring, are a noteworthy aspect of supramolecular chemistry. For this compound, the oxalate anion could potentially interact with the pyrazole ring of the cation. The electron-withdrawing nature of the nitrogen atoms in the pyrazole ring can create a quadrupole moment, resulting in an electron-deficient region on the ring face that can attract the negatively charged oxalate ion. Such interactions are known to play a important role in the construction of three-dimensional supramolecular frameworks in various coordination complexes and organic salts. nih.gov
Self-Assembly Patterns
The self-assembly of this compound is driven by the formation of predictable patterns of intermolecular interactions, leading to the spontaneous organization of molecules into well-defined aggregates.
In the solid state, pyrazole derivatives are known to form various cyclic oligomers through hydrogen bonding. nih.gov The N-H group of a pyrazole ring can act as a hydrogen bond donor, while the sp2-hybridized nitrogen atom can act as an acceptor. This directional interaction can lead to the formation of discrete assemblies such as dimers, trimers, tetramers, and even hexamers. For (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine, the primary amine group provides additional hydrogen bond donors, which, in conjunction with the oxalate counter-ion, can lead to a rich variety of discrete, hydrogen-bonded assemblies.
Beyond discrete oligomers, pyrazole compounds can also form extended, one-dimensional chains known as linear catemers. nih.gov These polymeric structures are also typically mediated by N-H···N hydrogen bonds, creating a repeating pattern of interconnected molecules. The presence of the bifunctional oxalate anion in this compound introduces the possibility of forming more complex, multidimensional polymeric networks where the oxalate ions bridge the pyrazole-containing cations.
Solvent Effects on Intermolecular Interactions in Solution
The nature of the solvent can have a profound impact on the intermolecular interactions and self-assembly behavior of this compound in solution. In polar, protic solvents, the solvent molecules can compete for hydrogen bonding sites on both the cation and the anion, potentially disrupting the formation of the self-assembled structures observed in the solid state. Conversely, in non-polar, aprotic solvents, the intermolecular hydrogen bonds between the pyrazole-containing cations and the oxalate anions would be more favored, promoting the formation of aggregates in solution. The choice of solvent can therefore be a critical parameter in controlling the crystallization process and the resulting solid-state structure of the compound.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. nih.gov This approach is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems. DFT calculations for pyrazole (B372694) derivatives typically involve optimizing the molecular geometry to find the most stable conformation and then using this structure to predict various chemical and physical properties.
The initial step in most DFT studies is geometry optimization, where the molecule's structure is computationally adjusted to find its lowest energy state. For pyrazole-containing compounds, this process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values are often compared with experimental data from X-ray crystallography to validate the computational method. nih.gov For instance, studies on related heterocyclic compounds have shown excellent agreement between geometries optimized at the B3LYP/6-31G(d,p) level of theory and their experimentally determined structures. nih.gov
Table 1: Representative Bond Lengths in Optimized Pyrazole Derivatives Note: This table presents typical calculated bond lengths for related pyrazole structures as found in the literature. Specific values for (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate (B1200264) would require a dedicated DFT study.
| Bond Type | Typical Calculated Bond Length (Å) | Reference Compound |
|---|---|---|
| C=N (in pyrazole ring) | 1.298 - 1.300 | (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives nih.gov |
| N-N (in pyrazole ring) | ~1.39 | General Pyrazole Structures |
| C-C (in pyrazole ring) | ~1.38 - 1.42 | General Pyrazole Structures |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. irjweb.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter.
A small HOMO-LUMO gap generally indicates high chemical reactivity, low kinetic stability, and higher polarizability, suggesting that the molecule can be easily excited. nih.govirjweb.com Conversely, a large energy gap implies high stability and low reactivity. irjweb.com DFT calculations are widely used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. For pyrazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is situated on electron-deficient areas, indicating the likely sites for nucleophilic and electrophilic attack, respectively. nih.gov The energy gap is a key factor in explaining the charge transfer interactions that occur within the molecule. irjweb.com
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors provide a more detailed picture of chemical behavior than the energy gap alone. Common descriptors include:
Chemical Potential (μ): Measures the escaping tendency of electrons from a system.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. irjweb.com
Global Softness (S): The reciprocal of hardness (S = 1/η). A higher softness value corresponds to higher reactivity. irjweb.com
Global Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.
These parameters are calculated using the energies of the frontier orbitals. For example, in a study of various pyrazole derivatives, DFT calculations were used to determine these descriptors, which helped in ranking the compounds based on their reactivity and electrophilic nature. nih.gov
Table 2: Calculated Global Reactivity Descriptors for a Representative Pyrazole Derivative (M6) Source: Adapted from DFT analysis of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. nih.gov
| Descriptor | Calculated Value (eV) |
|---|---|
| E(HOMO) | -5.27 |
| E(LUMO) | -2.11 |
| Energy Gap (ΔE) | 3.16 |
| Chemical Potential (μ) | -4.48 |
| Chemical Hardness (η) | 1.58 |
| Global Electrophilicity (ω) | 6.351 |
DFT is also a powerful tool for predicting spectroscopic properties. The calculation of harmonic vibrational frequencies can be used to simulate a molecule's Infrared (IR) and Raman spectra. By comparing the calculated spectrum with experimental data, a detailed assignment of the vibrational modes can be achieved. Such studies on related pyrazole compounds, like 1,5-dimethyl-2-phenyl-4-[(pyridin-4-ylmethylene)-amino]-1,2-dihydro-pyrazol-3-one, have demonstrated the accuracy of DFT in predicting vibrational spectra. nih.gov
For electronic spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.netnih.gov TD-DFT calculations can predict the electronic absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. researchgate.netsapub.org These calculations can be performed for the molecule in the gas phase or, more realistically, by including solvent effects through models like the Polarizable Continuum Model (PCM). nih.govnih.gov This allows for a direct comparison with experimental spectra measured in solution and helps in understanding the nature of the electronic transitions, such as n→π* or π→π* transitions.
DFT can be employed to elucidate the mechanisms of chemical reactions by mapping the potential energy surface. This involves identifying transition states, intermediates, and calculating activation energies. For a compound like (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate, DFT could be used to study its synthesis, such as the nucleophilic substitution reaction often used to prepare N-alkylated pyrazoles. mdpi.com By calculating the energy profile of the reaction pathway, researchers can understand the feasibility of a proposed mechanism and identify the rate-determining step. For example, DFT studies have been used to investigate the mechanism of CO coupling to form dimethyl oxalate, identifying key intermediates and reaction steps. researchgate.net
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent molecules) under physiological conditions.
For a compound like this compound, MD simulations could be used to study its conformational flexibility and the stability of its interactions with other molecules, such as biological targets. In studies of related pyrazole derivatives, MD simulations have been used to confirm the structural stability of ligand-protein complexes, showing how the compound remains bound in an active site over time. researchgate.net Key analyses from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the structure, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the molecule. researchgate.net
Exploration of Conformational Space and Dynamic Behavior
The conformational flexibility of (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine is primarily associated with the rotation around the single bonds of the methanamine side chain. Computational methods, such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations, are instrumental in exploring the potential energy surface and identifying low-energy conformers. eurasianjournals.com
MD simulations can track the atomic positions over time, revealing the dynamic transitions between different conformational states. nih.gov For pyrazole derivatives, these simulations help in understanding how the side chain orients itself relative to the pyrazole ring under physiological conditions. The results often indicate that while there is free rotation, certain staggered conformations are energetically preferred to minimize steric hindrance.
Table 1: Hypothetical Relative Energies of (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine Conformers
| Conformer | Dihedral Angle (C3-C4-Cα-N) | Relative Energy (kcal/mol) | Population (%) |
| A | 60° (gauche) | 0.5 | 30 |
| B | 180° (anti) | 0.0 | 50 |
| C | -60° (gauche) | 0.5 | 20 |
Note: This table is illustrative and based on typical findings for similar small molecules.
Intermolecular Interaction Dynamics
In the solid state, the oxalate salt of (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine will form a crystalline lattice stabilized by a network of intermolecular interactions. The primary interactions are expected to be strong hydrogen bonds between the protonated amine group of the pyrazole derivative and the carboxylate groups of the oxalate anion.
Computational techniques like Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) can be used to visualize and quantify these non-covalent interactions. researchgate.net Hirshfeld surface analysis maps the regions of close contact between neighboring molecules, with different colors representing the types and relative strengths of the interactions. rsc.org For pyrazole derivatives, studies have shown the importance of N-H···O and C-H···O hydrogen bonds, as well as π-π stacking interactions between the pyrazole rings, in dictating the crystal packing. imedpub.comnih.gov
The oxalate counter-ion, with its multiple hydrogen bond acceptors, plays a crucial role in forming a robust, three-dimensional supramolecular architecture. The dynamics of these interactions, including their vibrational frequencies and bond strengths, can be further investigated using periodic DFT calculations.
Solvent Effects in silico
The behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. In silico studies can model these solvent effects using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit solvent models, which represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net
Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are commonly used to calculate the free energy of solvation. researchgate.net These calculations can predict the solubility of the compound in different solvents and assess how the solvent environment affects its conformational preferences and reactivity. For a charged species like an oxalate salt, polar solvents are expected to stabilize the ionic components through strong solute-solvent interactions, thereby influencing its dissociation and availability for biological interactions.
Molecular Modeling and Docking Studies for Molecular Recognition and Association
Molecular modeling and docking are powerful computational tools for predicting how a small molecule like (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine might interact with a biological target, such as a protein receptor or enzyme. nih.govnih.gov
Prediction of Molecular Recognition and Association Modes
Molecular docking simulations place the ligand (the pyrazole derivative) into the binding site of a macromolecular target and score the different binding poses based on their predicted binding affinity. ijpbs.comnih.gov These simulations can identify key molecular recognition features, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the association between the ligand and the target. nih.gov
For (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine, the protonated amino group is a key hydrogen bond donor, while the pyrazole ring can participate in hydrophobic and π-stacking interactions. The methyl groups can also contribute to hydrophobic interactions within the binding pocket. Docking studies on similar pyrazole derivatives have highlighted the importance of these interactions in their binding to various biological targets. nih.gov
Table 2: Predicted Interactions from a Hypothetical Docking Study
| Interaction Type | Ligand Atom/Group | Receptor Residue | Distance (Å) |
| Hydrogen Bond | -NH3+ | Aspartate (side chain O) | 2.8 |
| Hydrogen Bond | Pyrazole N2 | Serine (side chain OH) | 3.1 |
| Hydrophobic | Pyrazole Ring | Phenylalanine (side chain) | 3.5 (π-π stacking) |
| Hydrophobic | Methyl groups | Leucine, Valine | 3.8 - 4.2 |
Note: This table is for illustrative purposes and represents typical interactions found in docking studies.
Following docking, molecular dynamics simulations can be performed on the ligand-protein complex to assess the stability of the predicted binding mode and to observe any conformational changes that may occur upon binding. tandfonline.com
Energetic Preferences in Molecular Aggregation
In the absence of a specific receptor, small molecules can self-aggregate, particularly at higher concentrations. The energetic preferences for the aggregation of this compound are driven by the same intermolecular forces that stabilize its crystal structure, namely hydrogen bonding and van der Waals interactions.
Computational methods can be used to calculate the interaction energies between pairs or larger clusters of molecules to understand the thermodynamics of aggregation. The formation of dimers and higher-order oligomers in solution can be studied, providing insights into the initial stages of nucleation and crystal growth. For energetic materials based on pyrazole, π-π stacking has been identified as a significant contributor to their stability and energetic properties. bit.edu.cn
Quantitative Structure-Reactivity/Property Relationship (QSPR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govicapsr.com
For a class of compounds like pyrazole derivatives, a QSAR model could be developed to predict their binding affinity to a particular target based on a set of calculated molecular descriptors. researchgate.netresearchgate.net These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape, electrostatic potential). nih.gov
A typical QSPR study for pyrazole derivatives might aim to predict properties such as aqueous solubility, lipophilicity (logP), or metabolic stability. nih.gov By developing a robust and predictive QSPR model, the properties of new, unsynthesized derivatives can be estimated, thus guiding the design of molecules with improved characteristics. The development of such models relies on a dataset of compounds with experimentally determined properties and the application of statistical techniques like multiple linear regression, partial least squares, or machine learning algorithms. researchgate.net
Table 3: Common Molecular Descriptors Used in QSAR/QSPR Studies of Pyrazole Derivatives
| Descriptor Class | Example Descriptors | Property/Activity Correlation |
| Electronic | Dipole moment, HOMO/LUMO energies | Reactivity, binding affinity |
| Steric | Molecular volume, surface area | Receptor fit, steric hindrance |
| Hydrophobic | LogP, solvent accessible surface area | Membrane permeability, protein binding |
| Topological | Connectivity indices, Wiener index | Overall molecular shape and branching |
Elucidation of Structural Features Influencing Chemical Reactivity
The chemical reactivity of (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine is intrinsically linked to its electronic and structural characteristics. Computational methods, particularly Density Functional Theory (DFT), are pivotal in dissecting these features. DFT calculations can provide a detailed picture of the electron distribution, molecular orbitals, and electrostatic potential, all of which are fundamental to understanding how the molecule interacts with other chemical entities. eurasianjournals.comnih.gov
Key structural features of the (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine moiety that would be investigated include the planarity of the pyrazole ring, the rotational barrier of the methanamine group, and the influence of the two methyl substituents on the ring's electronic properties. The unique properties of pyrazoles are often attributed to the electrophilic substitution that typically occurs at position 4, and nucleophilic attacks at positions 3 and 5. nih.gov
Table 1: Hypothetical DFT-Calculated Parameters Influencing Reactivity
| Parameter | Hypothetical Value | Significance in Reactivity |
| HOMO Energy | -6.2 eV | Indicates susceptibility to electrophilic attack. A higher energy suggests greater reactivity. |
| LUMO Energy | -0.8 eV | Indicates susceptibility to nucleophilic attack. A lower energy suggests greater reactivity. |
| HOMO-LUMO Gap | 5.4 eV | A smaller gap generally correlates with higher chemical reactivity. |
| Mulliken Charge on N1 | -0.35 e | Suggests a potential site for protonation or coordination to metal ions. |
| Mulliken Charge on N2 | -0.42 e | Also a likely site for electrophilic attack or hydrogen bonding. |
| Dipole Moment | 3.5 D | A significant dipole moment suggests that the molecule is polar, influencing its solubility and intermolecular interactions. |
Disclaimer: The data in this table is hypothetical and for illustrative purposes to represent typical outcomes of DFT calculations for similar pyrazole derivatives.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The HOMO is typically localized over the electron-rich pyrazole ring, making it the primary site for electrophilic attack. Conversely, the LUMO distribution would indicate the most probable sites for nucleophilic attack. The presence of the electron-donating methyl groups at positions 1 and 5 is expected to increase the electron density of the pyrazole ring, thereby enhancing its reactivity towards electrophiles. The methanamine group at position 4 introduces a basic site, which can also significantly influence the compound's reactivity profile.
Design Strategies based on Structure-Property Relationships
Understanding the relationship between the structure of (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine and its properties is fundamental for designing new molecules with desired characteristics. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools in this regard. nih.gov These models mathematically correlate structural or physicochemical descriptors of a molecule with its biological activity or physical properties.
For instance, by systematically modifying the substituents on the pyrazole ring or the methanamine side chain in silico, a library of virtual compounds can be generated. For each of these virtual analogs, a set of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) would be calculated. A QSAR model could then be built to predict a specific biological activity, such as enzyme inhibition, based on these descriptors. nih.gov
Table 2: Illustrative Molecular Descriptors for QSAR/QSPR Studies
| Descriptor | Definition | Hypothetical Influence on a Property (e.g., Bioactivity) |
| LogP | Octanol-water partition coefficient | Higher values may improve membrane permeability but decrease aqueous solubility. |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | Affects drug transport properties. A moderate TPSA is often desirable for oral bioavailability. |
| Number of Hydrogen Bond Donors/Acceptors | Count of N-H, O-H bonds / N, O atoms | Crucial for molecular recognition and binding to biological targets. |
| Molecular Weight | Mass of the molecule | Generally, lower molecular weight is preferred for better absorption and distribution. |
Disclaimer: The information in this table is for illustrative purposes to show the types of descriptors used in QSAR/QSPR studies.
Based on the insights from these models, rational design strategies can be formulated. For example, if a QSAR model indicates that increased electron-withdrawing character at a certain position enhances activity, new analogs with substituents like nitro or cyano groups at that position could be prioritized for synthesis. This computational-driven approach significantly accelerates the discovery of new compounds with improved properties by focusing experimental efforts on the most promising candidates. mdpi.comrsc.org
Advanced Computational Methodologies
The continuous evolution of computational power and algorithms has led to the development of more sophisticated methods that can provide even deeper insights into the behavior of molecules like this compound.
Integration of Multi-scale Modeling Approaches
Multi-scale modeling is an approach that combines different computational methods to study a system at multiple levels of detail, from the quantum mechanical to the macroscopic scale. For this compound, a multi-scale approach could involve using quantum mechanics (QM) to study the details of a chemical reaction at the active site of an enzyme, while the surrounding protein and solvent are treated with a less computationally expensive method like molecular mechanics (MM). This QM/MM approach provides a balance between accuracy and computational feasibility.
Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the compound over time. eurasianjournals.com An MD simulation would track the movements of all atoms in the system, providing insights into conformational changes, interactions with solvent molecules, and the stability of the compound in a biological environment. researchgate.net
Machine Learning Applications in Compound Design and Property Prediction
Machine learning (ML) is rapidly transforming the field of drug discovery and materials science. researchgate.netnih.gov In the context of this compound, ML models can be trained on large datasets of known compounds to predict a wide range of properties for new, unsynthesized molecules. These properties can include bioactivity, toxicity, solubility, and metabolic stability. chemrxiv.org
One of the key advantages of ML is its ability to learn complex, non-linear relationships between molecular structure and properties that may not be apparent from traditional QSAR models. mdpi.com For example, a deep neural network could be trained to recognize the subtle structural features of pyrazole derivatives that are associated with a particular pharmacological effect. These trained models can then be used to virtually screen large chemical libraries to identify novel compounds with a high probability of having the desired properties, thereby significantly streamlining the discovery process. chemrxiv.org
Reactivity and Chemical Transformations
Reactivity of the Methanamine Group
The methanamine group, -CH₂NH₂, is a primary amine attached to the pyrazole (B372694) ring. Its reactivity is dominated by the nucleophilic lone pair of electrons on the nitrogen atom.
As a primary amine, the methanamine moiety is a potent nucleophile and can react with a wide array of electrophiles. libretexts.org These reactions typically involve the formation of new bonds at the nitrogen atom.
Key nucleophilic reactions include:
N-Alkylation: The amine can react with alkyl halides in Sₙ2 reactions to form secondary, tertiary, and eventually quaternary ammonium (B1175870) salts. libretexts.org Using an excess of the amine can help to favor the formation of the secondary amine, but mixtures of products are common. youtube.com
N-Acylation: Reaction with acid chlorides or acid anhydrides is a rapid and efficient method to form amides. libretexts.org This reaction is generally high-yielding and proceeds readily at room temperature, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. libretexts.org
Primary amines readily undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. byjus.comlibretexts.org This reversible, acid-catalyzed reaction is a cornerstone of amine chemistry. libretexts.org
The mechanism involves two main stages:
Nucleophilic Addition: The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate called a carbinolamine or hemiaminal. researchgate.net
Dehydration: The carbinolamine is then protonated on the oxygen, and a molecule of water is eliminated, resulting in the formation of a carbon-nitrogen double bond (C=N), which characterizes the imine. researchgate.netnih.gov
The formation of Schiff bases is generally most efficient at a slightly acidic pH (around 5). libretexts.org At very low pH, the amine becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration step. libretexts.org
Role of the Oxalate (B1200264) Moiety in Reactivity
The compound exists as an oxalate salt, meaning the primary amine is protonated (R-CH₂NH₃⁺) and ionically bonded to the oxalate dianion (C₂O₄²⁻). This salt formation has significant implications for the reactivity of the amine group.
The protonation of the amine nitrogen ties up its lone pair of electrons, thereby diminishing its nucleophilicity. In this salt form, the methanamine group is significantly less reactive towards electrophiles compared to its free base form. To engage the amine in nucleophilic reactions such as alkylation, acylation, or Schiff base formation, it is necessary to first deprotonate it by treatment with a base.
The oxalate moiety itself is the conjugate base of oxalic acid, a dicarboxylic acid. While generally stable, it can participate in certain reactions. For instance, primary amines can react with oxalate esters, like diethyl oxalate, to form solid N,N'-dialkyloxamides. echemi.comstackexchange.com However, in the context of (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate, the oxalate primarily serves as a counter-ion, modulating the physical properties and reactivity of the amine component by converting it into its ammonium salt form. sciencemadness.orgsciencemadness.org
Stability and Lability of the Oxalate Salt Linkage
The stability of the oxalate salt linkage in this compound is a critical factor in its handling, storage, and application in synthesis. Amine oxalate salts are ionic compounds formed through the protonation of the amine by oxalic acid. The stability of this linkage is influenced by temperature, solvent, and the presence of other reagents.
Generally, amine oxalate salts are crystalline solids with higher melting points than their corresponding free bases. This crystalline nature imparts a degree of stability. However, the ionic bond between the protonated amine and the oxalate anion can be labile under certain conditions. In solution, particularly in polar solvents, an equilibrium exists between the salt and its constituent ions.
The lability of the oxalate salt linkage is also evident in its reactions. The amine can be liberated from its salt by treatment with a stronger base. This reaction is fundamental for utilizing the amine in subsequent synthetic steps where the free nucleophilic amine is required. Conversely, the oxalate salt can be intentionally formed to aid in the purification and handling of the amine, as the salt is often a more stable and easily crystallizable solid. sciencemadness.org
Table 1: General Thermal Decomposition Data for Related Oxalate Salts
| Compound | Decomposition Onset Temperature (°C) | Decomposition Products |
| Ammonium Oxalate | ~215 | Ammonia (B1221849), Carbon Monoxide, Carbon Dioxide |
| Cadmium Oxalate | ~340 (in nitrogen) | Cadmium metal, Carbon Dioxide |
This table presents data for related compounds to provide a comparative context for the stability of oxalate salts.
Involvement in Esterification and Transesterification Reactions
While this compound itself is a salt, the amine component, (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine, can be directly involved in esterification and transesterification reactions once liberated from its oxalate salt. The primary amine group is a potent nucleophile capable of reacting with carboxylic acids and their derivatives.
Esterification:
In the context of esterification, the free amine can act as a catalyst or a reagent. As a basic catalyst, it can deprotonate a carboxylic acid, activating it for reaction with an alcohol. More directly, the amine can react with an activated carboxylic acid derivative, such as an acid chloride or anhydride, to form an amide. While not a direct esterification, this highlights the reactivity of the amine.
Several studies have demonstrated the use of pyrazole derivatives in the synthesis of esters. For instance, pyrazole-3-carboxylic acids have been converted to their corresponding esters by reaction with various alcohols. nih.gov This indicates that the pyrazole moiety is stable under esterification conditions. In a hypothetical scenario, (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine, after being freed from its oxalate salt, could be used to synthesize a novel ester-containing pyrazole derivative. For example, it could be acylated with a dicarboxylic acid anhydride, followed by esterification of the remaining carboxylic acid group.
Transesterification:
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. wikipedia.orgmasterorganicchemistry.com This reaction can be catalyzed by acids or bases. The free amine from this compound can function as a basic catalyst in transesterification reactions. By deprotonating the incoming alcohol, it increases its nucleophilicity, thereby facilitating the attack on the ester's carbonyl carbon. wikipedia.org
The pyrazole ring itself can also play a role. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors or donors, potentially stabilizing transition states in catalytic cycles. While specific studies on the use of (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine as a catalyst for transesterification are not documented, the general principles of amine and heterocyclic catalysis suggest its potential utility in this area.
Table 2: Examples of Reactions Involving Pyrazole Derivatives and Esters
| Pyrazole Derivative | Reagents | Reaction Type | Product |
| Pyrazole-3-carboxylic acid chloride | Alcohols | Esterification | Pyrazole-3-carboxylate esters nih.gov |
| Ethyl acetoacetate | Phenylhydrazine | Cyclocondensation/Ester formation | 1,3,5-substituted pyrazole derivative nih.gov |
| Pyrazole ester derivatives | --- | Allosteric inhibition studies | Active against West Nile Virus NS2B-NS3 proteinase mdpi.com |
This table illustrates the reactivity of various pyrazole derivatives in reactions related to esters, providing a basis for predicting the potential involvement of the subject compound.
Kinetic and Mechanistic Studies of Reactions Involving the Compound
Detailed kinetic and mechanistic studies specifically on reactions involving this compound are scarce in the available literature. However, by examining studies on related pyrazole compounds and general reaction mechanisms, we can infer potential kinetic behaviors and mechanistic pathways.
General Reactivity of Pyrazoles:
Kinetic studies on the formation of pyrazoles, such as the Knorr pyrazole synthesis, have shown that the reaction rates are influenced by factors like reactant concentrations, temperature, and the electronic and steric nature of substituents on the reacting species. iscre28.org The reaction is often found to be first-order with respect to each reactant. researchgate.net The mechanism typically involves a series of steps including nucleophilic attack, cyclization, and dehydration.
For reactions involving the pyrazole ring of (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine, electrophilic substitution would be expected to occur, although the specific position of substitution would be directed by the existing methyl and methanamine groups. The nitrogen atoms in the pyrazole ring can also participate in coordination with metal ions, a property that can be exploited in catalysis. mdpi.com
Reactions of the Amine Group:
The primary amine group of (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine is a key site of reactivity. As a nucleophile, its reactions with electrophiles, such as in acylation or alkylation, would follow well-established mechanistic pathways (e.g., nucleophilic addition-elimination for acyl derivatives). The kinetics of such reactions would be influenced by the steric hindrance around the amine and the electronic properties of the pyrazole ring.
Role of the Oxalate Counter-ion:
A study on the oxidation of a methylaminopyrazole derivative by permanganate (B83412) ion revealed a fractional-first order dependence on the pyrazole substrate, suggesting the formation of an intermediate complex in the reaction mechanism. sciencepublishinggroup.com This highlights the potential for the pyrazole moiety to be directly involved in the rate-determining steps of its reactions.
Table 3: Summary of Kinetic and Mechanistic Insights from Related Systems
| Reaction Type | System Studied | Key Findings |
| Pyrazole Synthesis (Knorr) | 1,3-dicarbonyls and hydrazines | First-order kinetics with respect to reactants; rate influenced by substituents and pH. iscre28.orgresearchgate.net |
| Oxidation | Methylaminopyrazole formamidine (B1211174) with permanganate | Fractional-first order in pyrazole derivative; mechanism involves an intermediate complex. sciencepublishinggroup.com |
| Metal Complexation | Protic pyrazole complexes | Ligand substitution kinetics studied; pyrazole acts as a flexible ligand. mdpi.com |
This table summarizes findings from studies on related pyrazole compounds, which can provide a framework for understanding the potential kinetic and mechanistic behavior of this compound.
Coordination Chemistry and Materials Science Applications
(1,5-Dimethyl-1H-pyrazol-4-yl)methanamine Oxalate (B1200264) as a Ligand Precursor
(1,5-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate is a salt that, upon deprotonation of the ammonium (B1175870) group, yields the free amine ligand, (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine. This molecule is a potent building block in coordination chemistry. The pyrazole (B372694) moiety provides a rich platform for creating structurally diverse metal complexes due to its aromaticity and the presence of nitrogen donor atoms. nih.gov The flexible nature of ligand design based on the pyrazole ring has led to a wide variety of coordination compounds. nih.gov The N-functionalization, in this case with a methylamine (B109427) group, further expands its coordination capabilities, enabling it to act as a robust chelating agent.
Pyrazole-derived ligands exhibit remarkable versatility in their coordination to metal centers. researchgate.net The specific ligand derived from (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine can adopt several coordination modes, primarily dictated by the metal ion's nature, the reaction conditions, and the presence of other coordinating species.
The primary coordination modes include:
Monodentate Coordination: The ligand can bind to a metal center through the pyridine-type nitrogen atom (N2) of the pyrazole ring. This mode is common when the amine group is sterically hindered or when strong competing ligands are present.
Bidentate Chelation: More commonly, the ligand acts as a bidentate N,N'-donor, coordinating through both the pyrazole's N2 atom and the nitrogen atom of the methanamine group. This chelation forms a stable five-membered ring with the metal ion, a thermodynamically favorable arrangement. nih.gov
Bridging Coordination: While the N1-methyl group prevents the formation of pyrazolate bridges through deprotonation, the ligand system can still participate in forming polynuclear structures where other bridging ligands connect metal centers that are chelated by the pyrazolyl-methanamine ligand.
| Coordination Mode | Donating Atoms | Description | Structural Implication |
|---|---|---|---|
| Monodentate | Pyrazole N2 | The ligand binds to a single metal center through one nitrogen atom. | Typically results in simpler coordination geometries or allows for coordination of more ligands. |
| Bidentate (Chelating) | Pyrazole N2, Amine N | The ligand binds to a single metal center through two nitrogen atoms, forming a stable chelate ring. | Enhances the thermodynamic stability of the resulting metal complex. nih.gov |
| Bridging (via other ligands) | N/A (for this ligand) | While not bridging itself, it can be part of a larger polynuclear complex held together by other bridging species like halides or oxides. | Leads to the formation of di- or polynuclear metal complexes. nih.govresearchgate.net |
The ability of (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine to form a stable chelate ring with metal ions is one of its most important features. This chelation is a rational strategy to ensure the coordination of the pyrazole moiety and is crucial for developing complexes with specific reactivity, particularly in catalysis where it can enable metal-ligand cooperation. nih.gov Pyrazole derivatives are recognized as excellent chelating agents for a variety of transition metals. researchgate.net
The stability and properties of the resulting chelate complexes are influenced by several factors:
The Metal Ion: The size, charge, and electronic configuration of the metal ion affect the geometry and stability of the complex.
Counter-ions: Non-coordinating anions can influence the crystal packing and sometimes participate in hydrogen bonding networks. nih.gov
Solvent: The solvent can play a role in the complexation equilibrium and may even coordinate to the metal center. mocedes.org
Spectrophotometric studies on similar pyrazole-based ligands have shown that complexation with metal ions like Ag(I) leads to shifts in the UV-visible absorption spectra, which can be used to determine the stability constants of the complexes. mocedes.org
The structural diversity of pyrazole-based ligands allows for the synthesis of both simple mononuclear complexes and more complex polynuclear architectures. researchgate.netnih.gov
Mononuclear Compounds: When (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine acts as a chelating ligand, it typically forms mononuclear complexes with a single metal center. For instance, it can form complexes of the type [M(L)2X2], where L is the pyrazolyl-methanamine ligand and X is a halide or another monodentate ligand. Such structures have been observed for Cd(II) and Cu(II) with related pyrazole-acetamide ligands. nih.gov
Polynuclear Compounds: The formation of polynuclear compounds is a hallmark of pyrazole chemistry, often facilitated by the bridging capability of the pyrazolate anion. nih.govresearchgate.net Although the N1-methylation in the specified ligand prevents this common bridging mode, polynuclear structures can still be achieved. This can occur through the use of other ancillary bridging ligands (e.g., halides, carboxylates, or oxo groups) that link multiple metal-ligand units together. The pyrazolate ion is known to be a particularly suitable candidate for holding metal centers in close proximity, which is important for multimetal-centered catalysis. uninsubria.it
| Complex Type | Description | Formation Strategy | Example Metal Ions |
|---|---|---|---|
| Mononuclear | A single metal ion is coordinated by one or more ligand molecules. | Simple chelation of the pyrazolyl-amine ligand to the metal center. | Cu(II), Cd(II), Fe(II) nih.gov |
| Polynuclear | Multiple metal ions are linked together in a single molecular entity. | Use of ancillary bridging ligands (e.g., halides, oxides) or self-assembly processes. For other pyrazoles, deprotonation to a bridging pyrazolate is common. nih.govuninsubria.it | Ru(II), Pd(II), Pt(II) southwales.ac.ukacs.org |
Pyrazole-Based Ligands in Homogeneous and Heterogeneous Catalysis
The application of pyrazole-based coordination complexes in catalysis is a field of significant research interest. nih.gov These complexes have demonstrated efficacy in both homogeneous and heterogeneous catalytic systems, offering advantages such as stability, modularity, and unique reactivity. nih.govsouthwales.ac.uk Palladium complexes with pyrazole-derived ligands, for example, have been shown to be efficient catalysts for C-C bond-forming reactions like the Heck reaction. uab.cat
A key concept in modern catalyst design is metal-ligand cooperation, where the ligand is not merely a spectator but actively participates in the catalytic cycle. Pyrazole-based ligands are particularly well-suited for this role. nih.gov In protic pyrazole complexes (those with an N-H bond), the pyrazole N-H proton can be involved in substrate activation or bond-breaking/forming steps. nih.gov For instance, the pyrazole N-H group can promote the heterolytic cleavage of bonds in a coordinated substrate through hydrogen bonding interactions. nih.gov
Even in N-substituted pyrazoles like (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine, the pyrazole ring and the amine arm work in concert with the metal center. The chelation ensures a stable and well-defined coordination environment, which is essential for catalytic activity and selectivity. This bifunctional platform, combining a Lewis acidic metal center with the electronic properties of the pyrazole-amine ligand, can facilitate complex multi-step transformations. nih.gov
Complexes derived from pyrazole-based ligands have proven to be effective catalysts for a range of important organic transformations. nih.gov
Hydrogen Transfer Reactions: This is one of the most well-documented applications for pyrazole-ligated complexes. Ruthenium and manganese complexes bearing pyrazole-containing ligands are highly efficient for the transfer hydrogenation of ketones, nitriles, and imines, using hydrogen donors like 2-propanol. rsc.orgscholaris.ca These catalytic systems are also capable of "borrowing hydrogen" catalysis, a powerful method for C-N and C-C bond formation where alcohols are temporarily oxidized to aldehydes or ketones. nih.govscholaris.ca
Amination Reactions: The synthesis of amines is a fundamental process in chemistry. While the Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds with aryl halides, the development of ligands is crucial for its success. nih.gov Pyrazole-based ligands can be employed in such cross-coupling reactions. Furthermore, pyrazole-ligated ruthenium complexes have been applied in the synthesis of secondary amines from primary amines and alcohols via hydrogen borrowing methodology. scholaris.ca The broader field of pyrazole synthesis itself often involves amination steps or the use of amine precursors, underscoring the close relationship between pyrazole chemistry and C-N bond formation. organic-chemistry.orgacs.org
| Catalytic Reaction | Catalyst Type | Substrates | Key Features |
|---|---|---|---|
| Transfer Hydrogenation | Ruthenium(II) or Manganese complexes with pyrazole-based ligands. rsc.orgscholaris.ca | Ketones, nitriles, imines, heterocyclic compounds. scholaris.ca | High efficiency and functional group tolerance. Can operate via a borrowing hydrogen mechanism. nih.gov |
| Amination / C-N Coupling | Ruthenium(II) complexes with pyrazole ligands. scholaris.ca | Primary amines, anilines, alcohols. scholaris.ca | Synthesis of secondary and tertiary amines via hydrogen borrowing from alcohols. scholaris.ca |
| Heck Reaction (C-C Coupling) | Palladium(II) complexes with pyrazole-ether ligands. uab.cat | Aryl halides, alkenes. uab.cat | Forms stable and efficient catalytic systems under mild conditions. uab.cat |
Supramolecular Assemblies in Coordination Polymers and Metal-Organic Frameworks (MOFs)
The molecular structure of (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine, featuring a pyrazole ring with two adjacent nitrogen atoms and a methanamine group, makes it a versatile building block, or ligand, for the construction of supramolecular assemblies. These assemblies are complex, well-organized chemical structures formed through non-covalent interactions. The pyrazole moiety, in particular, is a common component in the design of coordination polymers and Metal-Organic Frameworks (MOFs) due to its ability to coordinate with metal ions in various ways.
Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The pyrazole group in ligands can act as a bridge between two metal centers, leading to the formation of di- or polynuclear complexes. This bridging capability is fundamental to the creation of one, two, or three-dimensional networks that characterize coordination polymers. While specific research on this compound in this context is not extensively documented, the principles of pyrazole coordination chemistry are well-established. For instance, a structurally similar ligand, 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene, has been used to create robust 3-D coordination polymers with late transition metals such as Zn(II), Co(II), Cd(II), and Cu(II). nih.gov These materials have shown high thermal stability, with some being stable in air up to 300 °C, and in the case of the Cd(II) derivative, up to around 500 °C. nih.gov
Metal-Organic Frameworks (MOFs) are a class of coordination polymers that are highly porous. The ability to tailor the organic ligand is a key feature in the design of MOFs for specific applications like gas separation and storage, sensing, and catalysis. digitellinc.com Pyrazolate-based MOFs, for example, have been developed for the selective capture of formaldehyde (B43269) from the air. nih.govdtu.dkresearchgate.net These frameworks can be designed to have specific pore sizes and chemical functionalities, which are determined by the structure of the organic ligand. The pyrazole and methanamine groups of (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine could provide the necessary coordination sites and geometry to form such porous structures. The synthesis of these materials often involves solvothermal or hydrothermal methods, where the metal salt and the organic ligand are reacted in a solvent at elevated temperatures.
The supramolecular arrangement in these structures is dictated by the coordination geometry of the metal ion and the binding modes of the ligand. The pyrazole ring can coordinate to a metal center through its Schiff-base nitrogen atom, and the adjacent NH group can become more acidic upon coordination, influencing the reactivity of the complex. The supramolecular structures of pyrazole-containing compounds can range from simple dimers and trimers to more complex catemers, held together by hydrogen bonds and other non-covalent interactions.
Potential in Functional Materials Development
The unique chemical properties of (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine make it a candidate for the development of various functional materials. Its ability to form stable complexes with metals and its inherent structural motifs are advantageous in polymer chemistry, environmental remediation, and the design of materials with specific physical properties like liquid crystals.
Applications in Polymer Chemistry
In the field of polymer chemistry, metal complexes containing pyrazole-based ligands have been investigated as catalysts for polymerization reactions. For example, cobalt(II) complexes supported by N'-substituted N,N',N-bis((1H-pyrazol-1-yl)methyl)amine derivatives have been shown to be active catalysts for the polymerization of methyl methacrylate (B99206) (MMA). researchgate.net In the presence of a cocatalyst, modified methylaluminoxane (B55162) (MMAO), these complexes can produce high molecular weight poly(methylmethacrylate) (B3431434) (PMMA). The catalytic activity and the properties of the resulting polymer, such as its molecular weight and tacticity (the stereochemical arrangement of monomer units), are influenced by the structure of the ligand.
Similarly, zinc(II) and copper(II) complexes with (pyrazol-1-ylmethyl)pyridine ligands have been used as initiators for the ring-opening polymerization (ROP) of lactides to produce polylactide (PLA), a biodegradable polymer. scielo.org.za The catalytic activity of these complexes is dependent on both the metal ion and the steric and electronic properties of the pyrazolyl ligand. scielo.org.za These findings suggest that complexes of (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine could also serve as effective catalysts in polymerization, offering a route to new polymeric materials with potentially unique properties.
Recovery of Heavy Metal Ions
The presence of nitrogen atoms in the pyrazole ring and the amine group makes (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine an excellent candidate for chelating heavy metal ions. This property can be exploited for the removal of toxic heavy metals from wastewater. Adsorbents functionalized with pyrazole-containing ligands have shown high efficiency and selectivity for the removal of heavy metal ions such as lead(II), copper(II), zinc(II), and cadmium(II) from aqueous solutions. nih.gov
A study on an adsorbent based on a β-ketoenol-pyrazole-thiophene receptor grafted onto a silica (B1680970) surface demonstrated significant adsorption capacities for these metals. The efficiency of adsorption is often pH-dependent, with higher capacities observed at higher pH values where the ligand's functional groups are deprotonated and more available for coordination with the metal ions. nih.gov The adsorption process is also typically rapid, with maximum capacities reached within a short period.
Below is a table summarizing the maximum adsorption capacities of a pyrazole-based adsorbent for various heavy metal ions.
| Heavy Metal Ion | Maximum Adsorption Capacity (mg/g) | Optimal pH | Contact Time (minutes) |
|---|---|---|---|
| Lead(II) | 102.20 | 6 | 30 |
| Copper(II) | 76.42 | 6 | 30 |
| Zinc(II) | 68.95 | 6 | 30 |
| Cadmium(II) | 32.68 | 6 | 30 |
Data sourced from a study on a β-ketoenol-pyrazole-thiophene adsorbent. nih.gov
The selectivity of these adsorbents towards certain metal ions, such as the high affinity for lead(II), makes them particularly valuable for targeted environmental remediation. nih.gov The formation of stable metal-organic gels with toxic heavy metal ions like Pb(II), Cd(II), and Hg(II) has also been reported for pyridine-pyrazole based ligands, which can be utilized for their encapsulation and removal. rsc.orgrsc.org
Liquid Crystal Properties
Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. Molecules that form liquid crystal phases are often rod-shaped or disk-shaped. The incorporation of heterocyclic rings, such as pyrazole, into the core of these molecules can influence their mesomorphic (liquid crystalline) behavior.
Pyrazole derivatives have been shown to form the basis of liquid crystalline compounds. For instance, 1,3,5-trisubstituted pyrazole derivatives have been synthesized that exhibit nematic liquid crystal phases. The introduction of a pyrazole core can have a significant effect on the melting and clearing points of the liquid crystal, which are key parameters for their application in displays and other devices.
Conclusion and Future Research Directions
Synthesis and Characterization Advancements
Recent progress in the synthesis of pyrazole (B372694) derivatives has been marked by the development of more efficient, regioselective, and environmentally benign methodologies. mdpi.com Traditional methods, such as the Knorr pyrazole synthesis involving the condensation of 1,3-dicarbonyl compounds with hydrazines, continue to be refined. mdpi.comnih.gov Innovations include the use of novel catalysts, microwave-assisted synthesis, and multicomponent reactions that offer higher yields and reduced reaction times. ias.ac.inrsc.orgeurekaselect.com For instance, the use of nano-ZnO catalysts has demonstrated high efficiency in the synthesis of 1,3,5-substituted pyrazole derivatives. mdpi.com
The characterization of pyrazole derivatives relies on a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental in elucidating the molecular structure, with characteristic signals corresponding to the pyrazole, thiazole, and thiophene (B33073) moieties when present. nih.govmdpi.com Mass spectrometry confirms the molecular weight and formula of the synthesized compounds. researchgate.netresearchgate.net Furthermore, Infrared (IR) spectroscopy helps in identifying key functional groups within the molecule. researchgate.netderpharmachemica.com
Emerging Trends in Pyrazole Chemistry Related to the Compound
The field of pyrazole chemistry is witnessing several exciting trends. A significant area of interest is the incorporation of the pyrazole nucleus into hybrid molecules to create compounds with enhanced biological activities. mdpi.comnih.gov The fusion of pyrazole with other heterocyclic rings like thiazole, thiophene, and pyrimidine (B1678525) has led to the discovery of novel compounds with potential applications in medicine. nih.govmdpi.com
Another emerging trend is the focus on "green chemistry" principles in the synthesis of pyrazole derivatives. ias.ac.in This includes the use of solvent-free reaction conditions, ultrasound, and microwave irradiation to create more sustainable synthetic pathways. ias.ac.inrsc.org These methods not only reduce the environmental impact but also often lead to improved reaction efficiency.
Future Avenues for Synthetic Innovation
Future synthetic innovations in pyrazole chemistry are likely to focus on several key areas. The development of novel multicomponent reactions will continue to be a priority, aiming to construct complex pyrazole-containing molecules in a single step from simple starting materials. eurekaselect.com There is also a growing interest in the use of flow chemistry for the continuous and scalable production of pyrazole derivatives.
Furthermore, the regioselective functionalization of the pyrazole ring remains a challenge and an area ripe for innovation. mdpi.com Developing new synthetic methods that allow for precise control over the substitution pattern on the pyrazole core will be crucial for creating new molecules with tailored properties. The synthesis of novel pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, for instance, is of notable interest due to their varied biological and physicochemical properties. researchgate.net
Advanced Characterization and Computational Insights
To gain a deeper understanding of the structure-property relationships of pyrazole derivatives, advanced characterization techniques are being increasingly employed. Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in the solid state. mdpi.com
Computational chemistry has become an indispensable tool for studying pyrazole derivatives. eurasianjournals.com Molecular modeling techniques, such as homology modeling and docking studies, can predict the binding modes and affinities of these compounds with biological targets. eurasianjournals.com Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer detailed insights into their electronic structure and reactivity. researchgate.neteurasianjournals.com Molecular dynamics simulations further allow for the exploration of the dynamic behavior and conformational landscape of these molecules. eurasianjournals.com The integration of these computational methods can accelerate the discovery and optimization of new pyrazole-based compounds. eurasianjournals.com
Exploration of New Chemical Applications
The versatile nature of the pyrazole scaffold opens up possibilities for a wide range of chemical applications beyond the well-established roles in pharmaceuticals and agrochemicals. royal-chem.comresearchgate.net In materials science, pyrazole derivatives are being investigated for their potential use in the development of conductive polymers, photovoltaic materials, and dyes. royal-chem.comglobalresearchonline.net Their unique photophysical properties also make them attractive candidates for use as fluorescent probes and chemosensors. mdpi.com
Moreover, the ability of pyrazoles to form stable complexes with metal ions makes them valuable ligands in coordination chemistry. nih.gov These metal complexes have potential applications in catalysis and as novel therapeutic agents. The ongoing exploration of these new frontiers promises to further expand the utility of pyrazole-containing compounds like (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate (B1200264).
Q & A
Q. What are the standard synthetic routes for (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate?
The compound is typically synthesized via multi-step reactions involving alkylation of pyrazole precursors, followed by oxalate salt formation. Key steps include:
- Alkylation of 1,5-dimethyl-1H-pyrazole using methylating agents (e.g., iodomethane) in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) .
- Purification via recrystallization or column chromatography using solvents such as ethanol or dimethylformamide (DMF) .
- Oxalate salt formation through acid-base reactions with oxalic acid in polar solvents .
Q. Which analytical techniques are essential for characterizing this compound?
- X-ray crystallography (using SHELX programs for structure refinement) .
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity .
- HPLC for quantifying purity and detecting impurities .
Q. What are the key physical properties relevant to experimental design?
| Property | Value/Description |
|---|---|
| Solubility | Soluble in DMSO, ethanol; insoluble in water |
| Stability | Stable at room temperature but degrades under strong acidic/basic conditions |
| Appearance | White to off-white crystalline solid |
Q. What preliminary biological activities have been reported?
Pyrazole derivatives exhibit antimicrobial, anti-inflammatory, and central nervous system (CNS) modulation properties. Initial screening involves:
- In vitro assays (e.g., enzyme inhibition, bacterial growth assays) .
- Dose-response studies to establish IC₅₀ values .
Q. How is this compound applied in academic research?
- Medicinal chemistry : As a scaffold for designing kinase inhibitors or neurotransmitter analogs .
- Material science : Exploring coordination complexes for catalytic applications .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Use continuous flow reactors to enhance reaction efficiency and reduce side products .
- Optimize temperature (e.g., 60–80°C for condensation steps) and catalyst loading (e.g., palladium catalysts for cross-coupling) .
- Employ Design of Experiments (DoE) to identify critical parameters (pH, solvent ratio) .
Q. What strategies resolve contradictions in spectroscopic data interpretation?
- Combine 2D NMR (COSY, HSQC) with computational modeling (DFT calculations) to assign ambiguous signals .
- Validate crystallographic data using multiple refinement programs (e.g., Olex2 alongside SHELXL) to address diffraction ambiguities .
Q. How does pH influence the compound’s stability in biological assays?
- Conduct pH-dependent stability studies (e.g., incubate at pH 2–9 for 24–72 hours) with HPLC monitoring .
- Use buffered solutions (PBS, Tris-HCl) to maintain stability during cell-based assays .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Synthesize analogs with varied substituents (e.g., fluoroethyl, isopropyl) and compare bioactivity .
- Perform molecular docking to predict binding affinities to targets like GABA receptors or cyclooxygenase enzymes .
Q. What advanced applications exist in targeted drug delivery?
- Functionalize the amine group with PEG linkers or liposomal carriers to enhance bioavailability .
- Study blood-brain barrier penetration using in vitro models (e.g., MDCK cell monolayers) .
Q. How to address conflicting bioassay results across studies?
- Standardize assay conditions (cell lines, incubation time) to minimize variability .
- Validate findings with orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .
Q. What methods stabilize the compound under reactive experimental conditions?
- Use inert atmospheres (N₂/Ar) during reactions to prevent oxidation .
- Add stabilizers (e.g., BHT) in storage solutions to mitigate degradation .
Methodological Guidance for Data Contradictions
Q. Resolving crystallographic data conflicts :
Q. Handling impurities in synthetic batches :
- Employ preparative HPLC with C18 columns for high-resolution separation .
- Characterize impurities via LC-MS and adjust reaction stoichiometry to minimize byproducts .
Safety and Handling
Q. Recommended lab safety protocols :
- Use glove boxes for air-sensitive reactions .
- Dispose of waste via licensed facilities, adhering to halogenated solvent guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
